4-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-1-BENZENESULFONAMIDE
Overview
Description
4-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-1-BENZENESULFONAMIDE is a useful research compound. Its molecular formula is C20H19N3O6S2 and its molecular weight is 461.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-nitro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzenesulfonamide is 461.07152768 g/mol and the complexity rating of the compound is 778. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity and Spectroscopic Characterization
One study focused on the synthesis and characterization of novel sulfonamide derivatives, including the examination of their antimicrobial activity. These compounds, which include variants related to 4-nitro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzenesulfonamide, were synthesized and investigated using techniques such as FT-IR, 1H, and 13C NMR spectroscopy. The antimicrobial activity of these compounds was assessed, highlighting their potential utility in developing new antimicrobial agents (Demircioğlu et al., 2018).
Inhibition of Human Carbonic Anhydrase
Another research avenue explores the structural study of benzene sulfonamides, including compounds structurally related to 4-nitro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzenesulfonamide, and their effect on human carbonic anhydrase inhibition. The study found that the orientation and presence of specific groups within the molecule strongly influence its potency and selectivity as an inhibitor of various carbonic anhydrase isoforms, which is vital for developing therapeutic agents targeting diseases where carbonic anhydrase is implicated (Güzel-Akdemir et al., 2013).
Pro-apoptotic Effects in Cancer Cells
Research into the synthesis of new sulfonamide derivatives, including structures akin to 4-nitro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzenesulfonamide, has shown promising pro-apoptotic effects in cancer cells. These effects are attributed to the activation of p38/ERK phosphorylation, which suggests potential applications in cancer therapy. The study underscores the importance of sulfonamide derivatives in the development of novel anti-cancer strategies (Cumaoğlu et al., 2015).
Electrochemical Reduction and S-N Bond Cleavage
Another aspect of research involving benzenesulfonamide derivatives examines their electrochemical reduction and S-N bond cleavage in N,N-dimethylformamide. This study sheds light on the reduction processes of these compounds, offering insights into their potential applications in synthetic organic chemistry and materials science (Zanoni & Stradiotto, 1991).
Synthesis and Diastereoselective Addition
Investigations into the synthesis of optically active α-amidoalkylphenyl sulfones from chiral aldehydes, including reactions involving benzenesulfinic acid, highlight the utility of these compounds in creating important building blocks for biologically active compounds. This research points to the versatility of sulfonamide derivatives in synthesizing complex molecules with potential pharmaceutical applications (Foresti et al., 2003).
Properties
IUPAC Name |
4-[(4-nitrophenyl)sulfonylamino]-N-(2-phenylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S2/c24-23(25)18-8-12-20(13-9-18)31(28,29)22-17-6-10-19(11-7-17)30(26,27)21-15-14-16-4-2-1-3-5-16/h1-13,21-22H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXKGJWPKZPMKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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